molecular formula C15H18BNO2 B2903975 (2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid CAS No. 209396-01-0

(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid

Cat. No. B2903975
CAS RN: 209396-01-0
M. Wt: 255.12
InChI Key: QYNYPLPKQXXLQM-UHFFFAOYSA-N
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Description

The compound “(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid” is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and a carbon-containing group . They are mild Lewis acids and are generally stable and easy to handle, making them important in organic synthesis .


Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method involves the reaction of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

Boronic acids are planar compounds with idealized C2V molecular symmetry. The boron atom is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .


Chemical Reactions Analysis

Boronic acids are widely used in Suzuki-Miyaura coupling, a metal-catalyzed reaction typically with palladium, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions . This reaction is used to create carbon-carbon bonds .


Physical And Chemical Properties Analysis

Phenylboronic acid, a type of boronic acid, is a white to yellow powder that is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . It has a melting point of 216 °C (421 °F; 489 K) and is soluble in water at 10 g/L (20 °C) .

Scientific Research Applications

(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid has been used in various scientific research applications, including the development of new catalysts, the synthesis of new drugs, and the investigation of biochemical and physiological effects. This compound has been used as a ligand in the synthesis of chiral catalysts, which can be used in asymmetric synthesis. This compound has also been used in the synthesis of new drugs, such as sertraline, a selective serotonin reuptake inhibitor used to treat depression. In addition, this compound has been used to investigate the biochemical and physiological effects of various compounds, such as the effects of the antidepressant sertraline on the brain.

Mechanism of Action

Target of Action

The primary target of (2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . The susceptibility of boronic esters to hydrolysis is known to be influenced by the pH, with the rate of reaction considerably accelerated at physiological pH . This could potentially impact the compound’s ADME properties and bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond through the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound can be influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of boronic esters, to which this compound belongs, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .

Advantages and Limitations for Lab Experiments

The advantages of using (2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid in lab experiments include its availability, low cost, and ease of synthesis. This compound is widely available and can be easily synthesized using a variety of methods. In addition, this compound is relatively inexpensive and can be used in a variety of experiments. The main limitation of using this compound in lab experiments is its toxicity. This compound is toxic and should be handled with caution.

Future Directions

The future directions for the use of (2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid in scientific research include the development of new catalysts, the synthesis of new drugs, and the investigation of biochemical and physiological effects. This compound has already been used in the development of new catalysts, such as chiral catalysts, and can be used to synthesize new drugs. In addition, this compound can be used to investigate the biochemical and physiological effects of various compounds, such as the effects of the antidepressant sertraline on the brain. Finally, this compound can be used to investigate the effects of other compounds, such as the effects of the anticonvulsant drug lamotrigine on the brain.

Synthesis Methods

(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid can be synthesized using a variety of methods, such as the Buchwald-Hartwig amination, the Mitsunobu reaction, and the Suzuki-Miyaura cross-coupling. The most common method for the synthesis of this compound is the Buchwald-Hartwig amination, which involves the reaction of an aryl bromide with an amine in the presence of a palladium catalyst. This method is highly efficient and can be used to synthesize this compound in a single step.

Safety and Hazards

Phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and precautions should be taken to prevent ingestion, inhalation, and contact with skin and eyes .

properties

IUPAC Name

[2-[[benzyl(methyl)amino]methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO2/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16(18)19/h2-10,18-19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNYPLPKQXXLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN(C)CC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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